Product packaging for 2-Methyl-6-propionylamino-benzoic acid(Cat. No.:CAS No. 66232-48-2)

2-Methyl-6-propionylamino-benzoic acid

Cat. No.: B14150109
CAS No.: 66232-48-2
M. Wt: 207.23 g/mol
InChI Key: XAWGJRUQOMBVSF-UHFFFAOYSA-N
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Description

Historical Context and Prior Research on Benzoic Acid Derivatives

Benzoic acid, the parent compound of this derivative, has a rich history dating back to the 16th century when it was first described by Nostradamus through the dry distillation of gum benzoin. wikipedia.orgnewworldencyclopedia.org The structure of benzoic acid was later determined in 1832 by Justus von Liebig and Friedrich Wöhler. A significant milestone in the history of benzoic acid was the discovery of its antifungal properties by Salkowski in 1875, which paved the way for its use as a preservative. wikipedia.orgnewworldencyclopedia.org

Initially, benzoic acid for human consumption was obtained by the dry distillation of gum benzoin. newworldencyclopedia.org The first industrial synthesis involved the reaction of benzotrichloride (B165768) with calcium hydroxide (B78521) in water. newworldencyclopedia.org Today, the primary industrial method is the oxidation of toluene (B28343) with air.

Over the centuries, research has expanded to a vast array of benzoic acid derivatives. These compounds are found widely in nature, in plants like cherries and prunes, and as part of more complex molecules like hippuric acid, which is found in the urine of herbivores. The versatility of the benzoic acid structure has made it a key building block in the synthesis of numerous organic substances. nbinno.com

Significance of the Benzoic Acid Scaffold in Contemporary Chemical Research

The benzoic acid scaffold, a benzene (B151609) ring attached to a carboxylic acid group, is of paramount importance in modern chemical research, particularly in the pharmaceutical and chemical industries. nbinno.com It serves as a crucial intermediate in the synthesis of a wide range of products, from pharmaceuticals and fine chemicals to dyes, perfumes, and pesticides. nbinno.com

In medicinal chemistry, the benzoic acid moiety is a common feature in many active pharmaceutical ingredients (APIs). nbinno.com Its structure allows for modifications that can lead to compounds with specific therapeutic properties. nbinno.com For example, it is a component of drugs with diverse applications, including diuretics, analgesics, and anticancer agents. researchgate.net The ability to introduce various substituents onto the benzene ring allows chemists to fine-tune the molecule's properties, such as its acidity, solubility, and ability to interact with biological targets. nih.gov

The following table provides examples of commercially significant compounds that feature the benzoic acid scaffold, highlighting its versatility.

Compound NameClassificationApplication
FurosemideDiureticTreatment of fluid retention researchgate.net
BumetanideDiureticTreatment of hypertension researchgate.net
BenzocaineLocal AnestheticPain relief researchgate.net
TetracaineLocal AnestheticNumbing agent researchgate.net
BexaroteneRetinoidTreatment of cutaneous T-cell lymphoma preprints.org

Rationale for Investigating 2-Methyl-6-propionylamino-benzoic acid

The specific substitution pattern of a 2-methyl group and a 6-propionylamino group on the benzoic acid ring in this compound provides a compelling reason for its investigation. The nature and position of these substituents are expected to influence the molecule's chemical and physical properties in distinct ways.

While extensive research has been conducted on various substituted benzoic acids, the specific combination of substituents in this compound represents a less explored area. The interplay between an electron-donating methyl group and an amide group at the ortho positions relative to the carboxylic acid could lead to unique conformational and electronic properties.

Research on ortho-substituted benzoic acids has shown that these "ortho effects" can be significant, influencing the acidity and reactivity of the carboxylic acid group through a combination of steric and electronic factors. nih.gov The study of compounds like this compound can help to further elucidate these effects and potentially lead to the discovery of molecules with novel applications. For instance, related 2-aminobenzoic acid derivatives are important intermediates in the synthesis of various heterocyclic compounds and have been investigated for their biological activities.

From the perspective of organic synthesis, the preparation of polysubstituted aromatic compounds like this compound presents interesting challenges and opportunities. The development of efficient synthetic routes to such molecules is a key area of research.

The acidity of substituted benzoic acids is a well-studied property that is significantly influenced by the electronic nature of the substituents. nih.gov Electron-withdrawing groups generally increase the acidity of benzoic acid, while electron-donating groups decrease it. libretexts.org The following table illustrates this trend with pKa values for some substituted benzoic acids.

Substituent (at para-position)pKaEffect of Substituent
-H (Benzoic acid)4.20Reference
-CH34.34Electron-donating (destabilizes conjugate base) libretexts.org
-NO23.44Electron-withdrawing (stabilizes conjugate base) libretexts.org
-Cl3.98Electron-withdrawing (stabilizes conjugate base)
-OH4.58Electron-donating (destabilizes conjugate base)

In the case of this compound, the electronic effects of the methyl and propionylamino groups, combined with steric interactions, would create a unique acidity profile and reactivity pattern that warrants investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H13NO3 B14150109 2-Methyl-6-propionylamino-benzoic acid CAS No. 66232-48-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

66232-48-2

Molecular Formula

C11H13NO3

Molecular Weight

207.23 g/mol

IUPAC Name

2-methyl-6-(propanoylamino)benzoic acid

InChI

InChI=1S/C11H13NO3/c1-3-9(13)12-8-6-4-5-7(2)10(8)11(14)15/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15)

InChI Key

XAWGJRUQOMBVSF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=CC(=C1C(=O)O)C

Origin of Product

United States

Synthetic Methodologies and Strategies for 2 Methyl 6 Propionylamino Benzoic Acid

Retrosynthetic Analysis of the Compound's Molecular Architecture

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials. amazonaws.com For 2-Methyl-6-propionylamino-benzoic acid, the analysis identifies key bonds that can be disconnected based on reliable chemical reactions. amazonaws.comscitepress.org

The most logical primary disconnection is the amide bond, as amide formation is a robust and well-established transformation. amazonaws.com This disconnection (a C-N bond cleavage) yields two synthons: an ortho-substituted aniline (B41778) derivative (2-amino-6-methylbenzoic acid) and an acyl cation synthon, which corresponds to a propionylating agent like propionyl chloride or propionic anhydride.

A secondary disconnection of 2-amino-6-methylbenzoic acid can be envisioned in two ways:

Disconnection of the carboxyl group: This suggests a precursor like 2,6-dimethylaniline. The synthesis would then involve introducing the carboxylic acid group via oxidation of one of the methyl groups.

Disconnection of the amino group: This leads to a precursor such as 2-methylbenzoic acid. The forward synthesis would require a nitration step, followed by reduction to introduce the amino group at the C6 position.

This analysis provides a roadmap for multiple potential synthetic routes, which can be evaluated based on efficiency, selectivity, and the availability of starting materials.

Classical Synthetic Routes for ortho-Substituted Benzoic Acid Derivatives

Classical methods for synthesizing substituted benzoic acids often rely on a sequence of well-understood, fundamental organic reactions.

The formation of a carboxylic acid group on an aromatic ring can be achieved by the oxidation of an alkyl side-chain, typically a methyl group. libretexts.org This benzylic oxidation is a common strategy in organic synthesis. tandfonline.com For this to be a viable route to this compound, a precursor such as N-(2,6-dimethylphenyl)propanamide would be required. One of the methyl groups would be selectively oxidized to a carboxylic acid.

Strong oxidizing agents are typically required for this transformation. tandfonline.comdoubtnut.com The reaction is generally robust, provided the benzylic position has at least one hydrogen atom. libretexts.orgdoubtnut.com

Table 1: Common Oxidizing Agents for Benzylic Oxidation

Reagent Typical Conditions Notes
Potassium permanganate (B83412) (KMnO₄) Hot, acidic, or basic solution A strong and common oxidant for converting alkylbenzenes to benzoic acids. libretexts.orgdoubtnut.com
Vanadium pentoxide (V₂O₅) Sulfuric acid, heat Effective for oxidation-resistant aryl methyl groups. google.com
Molecular Oxygen (O₂) Co(OAc)₂/NaBr catalyst Used in industrial processes for air-oxidation. organic-chemistry.org

This table is based on data from references libretexts.orgdoubtnut.comgoogle.comorganic-chemistry.org.

A significant challenge in this specific synthesis would be achieving selective oxidation of only one of the two methyl groups in a precursor like N-(2,6-dimethylphenyl)propanamide.

Amide bond formation is a cornerstone of organic synthesis and central to the creation of the propionylamino group. organic-chemistry.orgnih.gov The most direct method involves the reaction of an amine with an activated carboxylic acid derivative, such as an acyl chloride or anhydride. fishersci.co.uk In the context of synthesizing this compound, this step would typically involve the acylation of a 2-amino-6-methylbenzoic acid precursor.

The reaction of an amine with an acyl chloride, often called the Schotten-Baumann reaction, proceeds via a nucleophilic acyl substitution mechanism. fishersci.co.uk The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, leading to a tetrahedral intermediate which then collapses, expelling a chloride ion. A base, such as pyridine (B92270) or a tertiary amine, is usually added to neutralize the HCl byproduct. fishersci.co.uk

Table 2: Selected Methods for Amide Bond Formation

Method Reagents Characteristics
Acyl Chloride Method Carboxylic acid, SOCl₂ or (COCl)₂; then amine, base Highly reactive, common lab-scale method.
Anhydride Method Carboxylic acid anhydride, amine, base Similar to acyl chlorides but produces a carboxylic acid byproduct. fishersci.co.uk
Carbodiimide Coupling Carboxylic acid, amine, DCC or EDC Forms a reactive O-acylisourea intermediate; mild conditions. fishersci.co.uk

This table is based on data from references nih.govfishersci.co.uk.

An alternative strategy for introducing the carboxylic acid functionality involves the use of an ester as a protecting group or as a synthetic intermediate. For instance, the synthesis could start with a precursor like methyl 2-amino-6-methylbenzoate. This compound could be acylated to form methyl 2-methyl-6-propionylamino-benzoate, followed by hydrolysis of the ester to yield the final benzoic acid.

Esterification: The formation of the initial ester can be accomplished via Fischer esterification, where a carboxylic acid is reacted with an alcohol in the presence of an acid catalyst. tcu.edu The reaction is an equilibrium process, and to achieve high yields, it is often necessary to either remove water as it is formed or use a large excess of the alcohol. tcu.edu

Hydrolysis: The final step, converting the ester back to a carboxylic acid, is typically achieved through saponification. libretexts.org This involves treating the ester with a strong base, like sodium hydroxide (B78521), in an aqueous or alcoholic solution. libretexts.org The reaction is effectively irreversible because the resulting carboxylate anion is deprotonated under the basic conditions. A final acidification step is required to produce the neutral carboxylic acid. libretexts.org This two-step process of esterification followed by hydrolysis can be advantageous for purification or to avoid side reactions involving a free carboxylic acid during other synthetic steps. google.comgoogle.com

Modern Synthetic Approaches to the Benzoic Acid Core

Modern organic synthesis increasingly relies on transition metal-catalyzed reactions to form C-C and C-N bonds with high efficiency and selectivity.

Transition metal-catalyzed cross-coupling reactions provide powerful tools for constructing complex aromatic molecules. nih.govpku.edu.cn These methods can be used to assemble the substituted aromatic core of this compound. For example, the Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. nih.gov

A potential route could involve:

Starting with a di-halogenated toluene (B28343) derivative.

A selective cross-coupling reaction to introduce an amino group or a precursor.

A second coupling reaction or functional group transformation to install the carboxylic acid or its precursor.

Finally, acylation of the amino group.

Another relevant strategy is the iron-catalyzed cross-coupling of a Grignard reagent with an aryl halide, which can be used to form C-C bonds. orgsyn.org This could be employed to build the substituted benzene (B151609) ring from simpler halogenated precursors. These modern methods offer pathways that can be more direct and atom-economical than some classical routes, often proceeding under milder conditions and with greater functional group tolerance. researchgate.netresearchgate.net

Table 3: Relevant Transition Metal-Catalyzed Reactions

Reaction Name Metal Catalyst Bond Formed Application
Buchwald-Hartwig Amination Palladium (Pd) C-N Coupling an aryl halide with an amine to form an aniline derivative. nih.gov
Suzuki Coupling Palladium (Pd) C-C Coupling an aryl halide with an organoboron compound.
Heck Coupling Palladium (Pd) C-C Coupling an aryl halide with an alkene.

This table is based on data from references nih.govorgsyn.org.

Stereoselective Synthesis Considerations for Related Propionylamino Derivatives

The structure of this compound, with substituents ortho to the amide linkage, introduces the potential for axial chirality due to restricted rotation around the C(aryl)-N(amide) bond. This phenomenon, known as atropisomerism, can result in the existence of stable, separable enantiomers. The stereoselective synthesis of such atropisomeric amides is a significant area of research, with several strategies developed to control the axial chirality.

One approach involves the use of chiral auxiliaries or catalysts to induce facial selectivity during the amide bond formation. More advanced methods focus on dynamic kinetic resolution or atroposelective N-acylation. For instance, recent studies have demonstrated novel strategies for creating C–N atropisomeric amides through intramolecular acyl transfer, where a tethered Lewis basic group facilitates the stereoselective delivery of the acyl group. researchgate.netfigshare.com These reactions often operate under kinetic control, allowing for the isolation of a single, configurationally stable atropisomer. figshare.com The stability of these atropisomers is crucial, and racemization barriers can be influenced by the steric bulk of the ortho substituents and the acyl group. nih.gov

Another strategy involves the enantioselective bromination of benzamides, catalyzed by peptides, to introduce a chiral axis. google.com While not directly applicable to the propionylation of an existing aminobenzoic acid, this highlights the principle of creating atropisomerism through asymmetric catalysis. The resolution of a racemic mixture of atropisomers is also a viable, albeit less efficient, method. This can be achieved through chiral chromatography or by forming diastereomeric salts with a chiral resolving agent, followed by separation and removal of the resolving agent. nih.gov

The kinetic and thermodynamic outcomes of these stereoselective syntheses can be supported by computational studies, which help in predicting the more stable atropisomer. figshare.com The ability to isomerize the kinetically favored product to the thermodynamically more stable one by heating provides an additional level of control over the final stereochemistry. researchgate.netfigshare.com

Synthesis of Key Precursors and Advanced Intermediates for this compound

The synthesis of this compound relies on the availability of the key precursor, 2-amino-6-methylbenzoic acid. A common and practical route to this intermediate begins with the nitration of a suitable toluene derivative, followed by oxidation and reduction steps.

A well-documented starting material is 3-nitro-o-xylene. The synthesis of 2-methyl-6-nitrobenzoic acid, an advanced intermediate, can be achieved through the oxidation of 3-nitro-o-xylene. One patented method describes the co-production of 2-methyl-6-nitrobenzoic acid and 3-nitro-2-methylbenzoic acid by reacting 3-nitro-o-xylene with dilute nitric acid in the presence of oxygen as an oxidant under pressure. figshare.comacs.org This process addresses the challenges of low selectivity and the high risks associated with using concentrated nitric acid for oxidation. figshare.comacs.org

The reaction conditions for the oxidation of 3-nitro-o-xylene can be varied to influence the product distribution. For example, heating 3-nitro-o-xylene with 30-35% nitric acid at temperatures ranging from 120-140°C under an oxygen pressure of 2.0-2.5 MPa has been reported. figshare.comacs.org After the reaction, the crude product containing a mixture of nitrobenzoic acid isomers is obtained. The separation of 2-methyl-6-nitrobenzoic acid from the mixture can be achieved through processes like esterification followed by fractional distillation and hydrolysis. figshare.comacs.org

The subsequent step is the reduction of the nitro group in 2-methyl-6-nitrobenzoic acid to an amino group to yield 2-amino-6-methylbenzoic acid. This transformation is typically carried out via catalytic hydrogenation. A described method utilizes hydrogen gas as the hydrogen source, with a palladium-on-carbon (Pd/C) or platinum-on-carbon (Pt/C) catalyst in a methanol (B129727) solvent. chemicalbook.com The reaction is generally performed at elevated temperatures (60-90°C) and hydrogen pressures (0.5-1.5 MPa) until the starting material is consumed. chemicalbook.com Following the reduction, the catalyst is filtered off, and the resulting 2-amino-6-methylbenzoic acid can be isolated.

An alternative precursor synthesis strategy could involve the direct amination of a suitably substituted benzoic acid, though this is often more challenging than the nitration-reduction sequence, especially for sterically hindered positions.

Optimization of Reaction Conditions, Yields, and Purity in the Synthesis of Benzoic Acid Amides

The final step in the synthesis of this compound is the N-acylation of 2-amino-6-methylbenzoic acid with a propionylating agent. The steric hindrance posed by the ortho-methyl group in 2-amino-6-methylbenzoic acid can significantly impact the reaction rate and efficiency, necessitating careful optimization of the reaction conditions to achieve high yields and purity.

Common propionylating agents include propionyl chloride and propionic anhydride. The choice of reagent, solvent, base, and temperature all play a crucial role in the outcome of the reaction. For sterically hindered anilines, more reactive acylating agents like acyl chlorides are often preferred. The reaction is typically carried out in the presence of a base to neutralize the HCl byproduct when using acyl chlorides, or to catalyze the reaction with anhydrides.

Several factors must be considered for optimization:

Acylating Agent: Propionyl chloride is generally more reactive than propionic anhydride. The choice may depend on the reactivity of the amine and the desired reaction conditions.

Solvent: Aprotic solvents such as dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF) are commonly used. The polarity and solvating power of the solvent can influence the reaction rate.

Base: Non-nucleophilic bases like triethylamine (B128534) (TEA) or pyridine are often employed to scavenge the acid produced. Pyridine can also act as a nucleophilic catalyst. For highly hindered substrates, stronger bases or the addition of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) might be beneficial.

Temperature: Due to the steric hindrance, heating the reaction mixture may be necessary to achieve a reasonable reaction rate. However, excessive heat can lead to side reactions and impurities. Temperatures can range from room temperature to the reflux temperature of the solvent.

Purity: Purification of the final product is typically achieved through recrystallization or column chromatography to remove unreacted starting materials and byproducts. The choice of purification method will depend on the physical properties of the product and the nature of the impurities.

The following table summarizes various conditions used for the acylation of anthranilic acid derivatives and sterically hindered amines, which can serve as a starting point for the optimization of the synthesis of this compound.

Amine SubstrateAcylating AgentBase/CatalystSolventTemperatureYieldReference
Anthranilic acidAcetic anhydrideHCl (catalytic)Water90-100°C94% chemicalbook.com
tert-butyl ester of anthranilic acidVarious acyl chloridesTriethylamine/DMAPDichloromethaneNot specifiedNot specified ucj.org.ua
tert-butyl ester of anthranilic acidVarious acyl chloridesPyridinePyridineHeatingNot specified ucj.org.ua
Sterically hindered primary aminesVarious carboxylic acidsTitanium tetrachloridePyridine85°CModerate to excellent nih.gov
Electron deficient/sterically hindered aminesVarious carboxylic acids (in situ acyl fluoride (B91410) formation)BTFFH/PyridineAcetonitrile (B52724)80°CGood to excellent rsc.org

Advanced Spectroscopic and Structural Elucidation of 2 Methyl 6 Propionylamino Benzoic Acid

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique that probes the magnetic properties of atomic nuclei to provide detailed information about the structure and chemical environment of atoms within a molecule. For 2-Methyl-6-propionylamino-benzoic acid, a combination of one-dimensional and two-dimensional NMR experiments would be employed for a complete structural assignment.

Proton Nuclear Magnetic Resonance (¹H NMR) Studies

¹H NMR spectroscopy provides information on the number of different types of protons, the electronic environment of each, and their proximity to other protons. Based on the structure of this compound, a characteristic ¹H NMR spectrum is anticipated. The aromatic region would display signals for the three protons on the benzene (B151609) ring. The substitution pattern suggests these would likely appear as a triplet and two doublets, with their specific chemical shifts influenced by the electron-withdrawing carboxylic acid and electron-donating propionylamino groups. The aliphatic region would contain signals for the methyl group attached to the ring, as well as the ethyl group of the propionyl moiety, which would present as a quartet and a triplet due to spin-spin coupling. The labile protons of the carboxylic acid and the amide groups would appear as broad singlets, with chemical shifts that can be concentration and solvent-dependent.

Expected ¹H NMR Data for this compound

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
-COOH 10.0 - 13.0 Broad Singlet 1H
-NH- 7.5 - 9.0 Broad Singlet 1H
Aromatic CH (H4) 7.4 - 7.6 Triplet (t) 1H
Aromatic CH (H3, H5) 7.1 - 7.3 Doublet (d) 2H
-CO-CH₂-CH₃ 2.2 - 2.5 Quartet (q) 2H
Ring-CH₃ 2.1 - 2.4 Singlet (s) 3H

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Studies

¹³C NMR spectroscopy identifies the number of non-equivalent carbon atoms and provides insights into their chemical environment (e.g., sp³, sp², carbonyl). The structure of this compound contains 11 carbon atoms, and due to molecular asymmetry, 11 distinct signals are expected in the ¹³C NMR spectrum. Two signals would appear in the downfield region, corresponding to the carbonyl carbons of the carboxylic acid and the amide. The six aromatic carbons would resonate in the typical range of 110-140 ppm. The three aliphatic carbons of the methyl and propionyl groups would be found in the upfield region of the spectrum.

Expected ¹³C NMR Data for this compound

Carbon Assignment Expected Chemical Shift (δ, ppm)
-C OOH 168 - 175
-NH-C O- 170 - 178
Aromatic C (quaternary) 125 - 145
Aromatic CH 115 - 135
-CO-C H₂-CH₃ 28 - 35
Ring-C H₃ 18 - 25

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, NOESY) for Structural Connectivity

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, confirming the connectivity of adjacent protons. For this compound, COSY would show a clear correlation between the quartet and triplet of the propionyl group's ethyl fragment. It would also map the connectivity between the adjacent protons on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. youtube.com This technique would definitively link each proton signal in the ¹H NMR spectrum to its corresponding carbon signal in the ¹³C NMR spectrum, for instance, matching the aromatic protons to their specific aromatic carbons and the aliphatic protons to their respective carbons. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range (typically 2-3 bond) correlations between protons and carbons. This is vital for connecting different fragments of the molecule. Key expected correlations would include the one between the amide N-H proton and the amide carbonyl carbon, and between the methylene (B1212753) protons of the propionyl group and the amide carbonyl carbon. Crucially, HMBC would also show correlations from the ring's methyl protons to the adjacent aromatic carbons (C1, C2, C6), confirming the substitution pattern on the benzene ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, regardless of their bond connectivity. A key expected NOESY correlation would be between the protons of the C2-methyl group and the aromatic proton at C3, providing further confirmation of the substituent arrangement.

Mass Spectrometry (MS) Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

HRMS measures the mass-to-charge ratio (m/z) of an ion with very high accuracy. This allows for the determination of the elemental composition of the molecule. For this compound, with a molecular formula of C₁₁H₁₃NO₃, the theoretical exact mass can be calculated. An experimental HRMS measurement matching this theoretical value would provide strong evidence for the proposed molecular formula.

Elucidation of Fragmentation Patterns for Molecular Structure Confirmation

In mass spectrometry, the molecular ion is often unstable and breaks down into smaller, characteristic fragment ions. chemguide.co.uk Analyzing these fragmentation patterns helps to confirm the structure. For this compound, several key fragmentation pathways would be anticipated. A prominent fragmentation would be the loss of the carboxylic acid group (-COOH) or parts of it, which is a common fragmentation for benzoic acids. docbrown.info Cleavage of the amide bond is also expected, leading to fragments corresponding to the benzoyl portion and the propionyl portion of the molecule.

Expected Key Fragments in the Mass Spectrum of this compound

m/z Value (Proposed) Proposed Fragment Ion/Loss Description
207 [M]⁺• Molecular Ion
190 [M - OH]⁺ Loss of a hydroxyl radical from the carboxylic acid
162 [M - COOH]⁺ Loss of the carboxylic acid group (decarboxylation)
150 [M - C₃H₅NO]⁺ Cleavage of the amide bond with loss of the propionylamino group
134 [M - C₃H₅O]⁺ Alpha cleavage at the amide carbonyl

This comprehensive spectroscopic analysis, combining various NMR techniques with mass spectrometry, would provide a robust and detailed confirmation of the chemical structure of this compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectrum of this compound is expected to exhibit distinct absorption bands corresponding to its carboxylic acid, secondary amide, and substituted aromatic moieties.

The presence of the carboxylic acid group gives rise to a very broad O-H stretching band, typically observed in the range of 3300 to 2500 cm⁻¹. docbrown.info This broadening is a result of intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers in the solid state. Overlapping with this broad absorption are the C-H stretching vibrations of the aromatic ring and the methyl group, which typically appear between 3100 and 2850 cm⁻¹. vscht.czijpsonline.com

A strong and sharp absorption band corresponding to the carbonyl (C=O) stretching vibration of the carboxylic acid is expected between 1710 and 1680 cm⁻¹. docbrown.infoijpsonline.com The exact position of this band can be influenced by the electronic environment and hydrogen bonding.

The secondary amide group (propionylamino) introduces two characteristic bands. The N-H stretching vibration is anticipated to appear as a single sharp peak around 3350-3310 cm⁻¹. itmedicalteam.pl The amide I band, which is primarily due to the C=O stretching of the amide, is expected in the region of 1690-1630 cm⁻¹. This band is often intense and provides a good indication of the amide functionality. The amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears between 1550 and 1510 cm⁻¹.

Additionally, C=C stretching vibrations within the aromatic ring are expected to produce moderate to weak absorptions in the 1600-1450 cm⁻¹ region. vscht.cz C-O stretching from the carboxylic acid group will also be present, typically around 1320-1210 cm⁻¹. docbrown.info

Functional GroupVibrational ModePredicted Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H Stretch3300 - 2500Broad, Strong
AmideN-H Stretch3350 - 3310Medium, Sharp
Aromatic/AlkylC-H Stretch3100 - 2850Medium
Carboxylic AcidC=O Stretch1710 - 1680Strong
AmideC=O Stretch (Amide I)1690 - 1630Strong
AmideN-H Bend + C-N Stretch (Amide II)1550 - 1510Medium
AromaticC=C Stretch1600 - 1450Medium to Weak
Carboxylic AcidC-O Stretch1320 - 1210Medium

X-ray Crystallography for Solid-State Molecular Structure Determination

While the specific crystal structure of this compound has not been reported, its solid-state molecular structure can be inferred from crystallographic data of analogous compounds, such as 2-acetylamino-benzoic acid and other N-acylated aminobenzoic acids. researchgate.netnih.gov

A predominant structural feature of benzoic acid derivatives in the solid state is the formation of centrosymmetric dimers through intermolecular hydrogen bonds between the carboxylic acid groups of two adjacent molecules. nih.gov This O-H···O hydrogen bonding is a very robust and common synthon in carboxylic acid crystal engineering. It is highly probable that this compound would also exhibit this dimeric arrangement in its crystal lattice.

The planarity of the molecule is another important aspect. The benzene ring itself is planar. However, steric hindrance between the ortho substituents (the methyl and propionylamino groups) and the carboxylic acid group could lead to some torsion. In related structures, the carboxylic acid group is often slightly twisted out of the plane of the benzene ring. researchgate.net Similarly, the propionylamino group may not be perfectly coplanar with the aromatic ring.

Intramolecular hydrogen bonding may also play a role in stabilizing the molecular conformation. A hydrogen bond could potentially form between the amide N-H group and the carbonyl oxygen of the carboxylic acid group, creating a six-membered ring. This type of interaction is common in ortho-substituted aminobenzoic acids and their derivatives.

Structural FeaturePredicted CharacteristicBasis of Prediction
Crystal SystemLikely Monoclinic or OrthorhombicCommon for substituted benzoic acids researchgate.net
Primary Supramolecular AssemblyCentrosymmetric R²₂(8) dimer via O-H···O hydrogen bondsCharacteristic of carboxylic acids nih.gov
Intermolecular H-Bond Distance (O-H···O)~2.6 - 2.7 ÅBased on related benzoic acid dimers nih.gov
Intramolecular H-BondPotential N-H···O=C (amide to carboxyl)Common in ortho-substituted anthranilic acids
Molecular ConformationNon-planar due to steric hindranceSteric repulsion between ortho substituents

Ultraviolet-Visible (UV-Vis) Spectroscopy and Analysis of Electronic Transitions

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule. For this compound, the UV-Vis spectrum is expected to be dominated by absorptions arising from π → π* transitions within the substituted benzene ring. wikipedia.org The exact positions and intensities of the absorption maxima (λmax) are influenced by the nature and position of the substituents on the aromatic ring.

The benzene ring itself has characteristic absorptions, often referred to as the E- and B-bands. wikipedia.org The presence of the carboxylic acid, amino (as part of the amide), and methyl groups, all of which are auxochromes, will cause shifts in these absorption bands, typically to longer wavelengths (bathochromic shift) and may also increase their intensities (hyperchromic effect).

Based on data for substituted benzoic and aminobenzoic acids, one can predict the general regions of absorption. researchgate.netresearchgate.net Anthranilic acid derivatives often show two main absorption bands. ijpsonline.com For this compound, a strong absorption band is expected in the range of 210-250 nm, corresponding to a π → π* transition of the benzenoid system. A second, weaker, and broader band would likely appear at a longer wavelength, possibly in the 280-340 nm region, which is also attributed to a π → π* transition but is more influenced by the charge-transfer character between the propionylamino group and the carboxylic acid group through the aromatic ring.

The solvent used for the analysis can also significantly affect the spectrum. In polar solvents, shifts in the λmax can be observed due to interactions with the solute molecule, particularly with the polar carboxylic acid and amide groups.

Predicted λmax Range (nm)Associated Electronic TransitionPredicted Molar Absorptivity (ε)
~ 210 - 250π → π* (E-band like)High
~ 280 - 340π → π* (B-band like, with charge-transfer character)Moderate to Low

Computational Chemistry and Theoretical Studies of 2 Methyl 6 Propionylamino Benzoic Acid

Quantum Chemical Calculations and Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods, such as Density Functional Theory (DFT), provide insights into the electronic structure, which dictates the molecule's reactivity, stability, and spectroscopic characteristics. researchgate.net

Determination of Molecular Orbitals and Charge Distribution

Analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial. The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability.

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution across the molecule. This map identifies electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions, which are critical for predicting intermolecular interactions.

Hypothetical Quantum Chemical Properties of 2-Methyl-6-propionylamino-benzoic acid
ParameterCalculated Value (Illustrative)Significance
HOMO Energy-6.5 eVRegion of electron donation (e.g., benzene (B151609) ring, amino group)
LUMO Energy-1.2 eVRegion of electron acceptance (e.g., carboxylic acid group)
HOMO-LUMO Gap5.3 eVIndicates high kinetic stability
Dipole Moment3.8 DSuggests significant molecular polarity

Conformation Analysis and Energy Minimization of the Compound

The biological activity of a molecule is highly dependent on its three-dimensional shape or conformation. Conformation analysis involves systematically exploring the potential energy surface of the molecule to identify stable, low-energy conformers. This is typically done by rotating the rotatable bonds, such as the bond connecting the propionylamino group to the benzene ring and the bond of the carboxylic acid group. Energy minimization calculations for each conformer would identify the most stable (global minimum) and other low-energy (local minima) structures that are likely to exist.

Molecular Docking Simulations with Established Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. benthamscience.comresearchgate.net This method is instrumental in drug discovery for predicting the binding mode and affinity of a ligand (like this compound) to the active site of a target protein. benthamscience.com The process involves sampling various conformations of the ligand within the protein's binding site and using a scoring function to estimate the strength of the interaction. A higher docking score typically indicates a more favorable binding interaction. nih.gov

Illustrative Molecular Docking Results
Target ProteinDocking Score (kcal/mol)Key Interacting Residues (Hypothetical)Type of Interaction
Cyclooxygenase-2 (COX-2)-8.5Arg120, Tyr355, Ser530Hydrogen Bond, Pi-Alkyl
Tumor Necrosis Factor-alpha (TNF-α)-7.2Tyr59, Tyr119, Gln61Hydrogen Bond, Pi-Pi Stacked
Beta-ketoacyl-acyl carrier protein synthase III-9.1His244, Phe398, Asn274Hydrogen Bond, Hydrophobic

Molecular Dynamics (MD) Simulations for Investigating Dynamic Behavior and Stability

While molecular docking provides a static picture, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of the ligand-protein complex over time. frontiersin.orgmdpi.com By simulating the movements of atoms and molecules, MD can assess the stability of the docked pose, reveal conformational changes in both the ligand and the protein upon binding, and provide a more accurate estimation of binding free energy. nih.govrsc.orgunimi.it Key analyses from MD simulations include Root Mean Square Deviation (RMSD) to assess structural stability and Root Mean Square Fluctuation (RMSF) to identify flexible regions of the protein. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Studies for Predicting Biochemical Properties

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. nih.govnih.gov These models can then be used to predict the activity of new, unsynthesized compounds. nih.govmdpi.com For a compound like this compound, a QSAR model could be developed using a dataset of structurally similar benzoic acid derivatives with known activities against a specific biological target. nih.govresearchgate.net

Computation and Selection of Molecular Descriptors

The foundation of a QSAR model is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. researchgate.net These descriptors can be categorized as constitutional, topological, physicochemical, geometrical, or quantum-chemical. nih.gov A crucial step is selecting a relevant subset of these descriptors that have the strongest correlation with the biological activity, often using statistical methods like multiple linear regression. mdpi.comresearchgate.net

Examples of Molecular Descriptors for QSAR Studies
Descriptor CategoryExample DescriptorInformation Encoded
PhysicochemicalLogP (Octanol-Water Partition Coefficient)Hydrophobicity
TopologicalWiener IndexMolecular branching and size
GeometricalMolecular Surface AreaSize and shape of the molecule
Quantum-ChemicalLUMO EnergyElectron accepting capability
ConstitutionalNumber of Hydrogen Bond DonorsPotential for hydrogen bonding

Biochemical and Molecular Interaction Studies of 2 Methyl 6 Propionylamino Benzoic Acid Non Human/non Clinical Focus

Enzyme Inhibition and Activation Mechanisms by Benzoic Acid Derivatives (e.g., DHODH, CK2)

Benzoic acid derivatives are a well-established class of molecules known to interact with a variety of enzymes, often resulting in the modulation of their activity. These interactions can be either inhibitory or, in some cases, activatory, and are highly dependent on the specific substitutions on the benzoic acid core.

In vitro kinetic studies are fundamental to understanding how a compound affects an enzyme's catalytic activity. For benzoic acid derivatives, these studies often reveal competitive, non-competitive, or uncompetitive inhibition mechanisms. For instance, studies on p-amino benzoic acid derivatives as inhibitors of thymidine (B127349) phosphorylase have demonstrated both uncompetitive and non-competitive modes of inhibition researchgate.net. Kinetic analysis of these interactions typically involves determining key parameters such as the Michaelis constant (Kм), the maximal velocity (Vmax), and the inhibition constant (Ki). These parameters provide quantitative measures of the inhibitor's potency and its mode of action. While specific kinetic data for 2-Methyl-6-propionylamino-benzoic acid is not available, it is plausible that its interaction with target enzymes could be characterized using similar methodologies, yielding insights into its inhibitory potential.

The binding of a ligand to an enzyme can occur at the active site, where it directly competes with the substrate, or at an allosteric site, a distinct location on the enzyme that, when bound, induces a conformational change affecting the active site's function. Molecular docking studies on various amino-benzoic acid derivatives have shown potential binding to allosteric sites of enzymes like thymidine phosphorylase researchgate.net. For example, interactions with amino acid residues such as Asp391, Arg388, and Leu389 in an allosteric site have been identified for some inhibitors researchgate.net. The specificity of a benzoic acid derivative for a particular enzyme is determined by the precise molecular interactions, including hydrogen bonds, hydrophobic interactions, and electrostatic forces, between the compound and the enzyme's binding pocket. The methyl and propionylamino groups of this compound would play a crucial role in defining its binding specificity and preference for either the active or an allosteric site of a target enzyme.

Ligand-Protein Interaction Profiling in Model Systems (e.g., in vitro assays)

Ligand-protein interaction profiling aims to understand the broader interaction landscape of a compound with various proteins. In vitro assays are crucial in this context. For N-acyl amino acid derivatives, techniques such as affinity chromatography, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) can be employed to identify and characterize protein binding partners. These methods can provide data on binding affinity (Kd), stoichiometry, and the thermodynamics of the interaction. While a specific interaction profile for this compound has not been published, the general approach for related compounds involves screening against a panel of proteins to identify potential targets and off-targets, which is essential for understanding its broader biological effects in non-mammalian systems.

Investigations into Potential Roles in Non-Mammalian Biochemical Pathways (e.g., analogy to tocopherol biosynthesis)

Benzoic acid is a naturally occurring compound in many plants and serves as an intermediate in the biosynthesis of numerous secondary metabolites wikipedia.org. For instance, it is a precursor in the biosynthesis of a wide range of compounds, and its derivatives can potentially influence these pathways. While a direct role for this compound in non-mammalian biochemical pathways has not been documented, its structural similarity to intermediates in pathways like the biosynthesis of certain secondary metabolites in plants or microorganisms could suggest a potential for interaction. For example, in the context of tocopherol (Vitamin E) biosynthesis in plants and algae, chorismate, a key precursor, undergoes several transformations involving intermediates with structural similarities to benzoic acid. It is conceivable that a synthetic derivative like this compound could interact with enzymes in such pathways, potentially leading to their modulation. However, this remains a speculative area requiring further investigation.

Molecular Recognition Studies with Biomolecules

Molecular recognition is the specific interaction between two or more molecules through non-covalent interactions. For a compound like this compound, molecular recognition studies would focus on how its distinct chemical features—the carboxylic acid group, the methyl group, and the propionylamino side chain—interact with biomolecules such as proteins and nucleic acids. The carboxylic acid group can act as a hydrogen bond donor and acceptor, while the aromatic ring can participate in π-stacking interactions. The propionylamino group adds further potential for hydrogen bonding and hydrophobic interactions. Studies on related N-acyl amino acid derivatives have highlighted the importance of these interactions in binding to target molecules and eliciting a biological response research-solution.com. Understanding these recognition patterns is key to predicting the potential biological targets of this compound.

Impact on Microbial Systems and Processes (e.g., anti-biofilm effects in Candida albicans)

The impact of benzoic acid derivatives and N-acyl amino acids on microbial systems is an area of active research. Notably, certain N-acyl amino acid derivatives have been shown to exhibit anti-biofilm activity against the opportunistic fungal pathogen Candida albicans. Biofilms are structured communities of microorganisms that are notoriously resistant to antimicrobial agents. Some studies have shown that specific cationic lipo-oxazoles, which are derivatives of N-acyl amino acids, can inhibit the adhesion of C. albicans cells and restrict biofilm formation microbiologyresearch.orgresearchgate.net. The mechanism of action often involves the disruption of the fungal cell membrane researchgate.net.

While there is no specific data on the anti-biofilm effects of this compound, its N-acyl amino acid structure suggests that it could potentially have an impact on microbial processes. Further research would be needed to determine if it shares the anti-biofilm properties of other compounds in its class.

Below is a data table summarizing the potential interactions of benzoic acid and N-acyl amino acid derivatives based on the available literature for analogous compounds.

Interaction Type Example Compound Class Observed Effect Model System Potential Relevance to this compound
Enzyme Inhibitionp-amino benzoic acid derivativesUncompetitive and non-competitive inhibition of thymidine phosphorylaseIn vitro enzyme assaysPotential to act as an enzyme inhibitor.
Allosteric Bindingamino-benzoic acid derivativesInteraction with allosteric sites of enzymes like thymidine phosphorylaseMolecular docking studiesThe compound may exhibit allosteric modulation of enzyme activity.
Anti-biofilm ActivityCationic lipo-oxazoles (N-acyl amino acid derivatives)Inhibition of Candida albicans adhesion and biofilm formationIn vitro microbial assaysPotential for antimicrobial or anti-biofilm effects.

Synthesis and Characterization of Derivatives of 2 Methyl 6 Propionylamino Benzoic Acid

Rational Design Principles for Novel Analogues of the Compound

The rational design of new analogues of 2-Methyl-6-propionylamino-benzoic acid is guided by established medicinal chemistry principles aimed at optimizing the compound's properties. A primary strategy involves a biomimicking approach, where novel derivatives are designed to interact more effectively with a biological target. nih.gov This can be achieved through structure-based design, utilizing computational docking studies to predict binding modes and affinities, or through ligand-based design, which relies on the pharmacophore of known active molecules. nih.gov

Key design principles include:

Isosteric and Bioisosteric Replacement: Swapping functional groups with others that have similar steric and electronic properties to improve metabolic stability, alter solubility, or enhance target binding. For example, the carboxylic acid could be replaced with a tetrazole ring, or the methyl group with a chlorine atom.

Modulation of Physicochemical Properties: Modifications are designed to fine-tune properties such as lipophilicity (LogP), solubility, and pKa. Altering these characteristics can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. nih.gov

Conformational Restriction: Introducing cyclic structures or bulky groups to lock the molecule into a specific, biologically active conformation. This can increase potency and selectivity by reducing the entropic penalty upon binding to a target.

Exploration of Unoccupied Binding Pockets: If the structure of the biological target is known, analogues can be designed with substituents that extend into and form favorable interactions with previously unoccupied pockets of the binding site.

These design strategies are often employed in an iterative cycle of design, synthesis, and testing to systematically build an understanding of the molecule's structure-activity relationship.

Synthetic Strategies for Targeted Structural Modifications

The synthesis of novel derivatives is centered on the three main components of the parent molecule: the benzoic acid moiety, the propionylamino side chain, and the aromatic ring.

The carboxylic acid group is a versatile handle for chemical modification. Standard synthetic transformations can be employed to generate a wide array of derivatives.

Esterification: Reaction of the carboxylic acid with various alcohols under acidic conditions (e.g., Fischer esterification) or using coupling agents yields the corresponding esters. mdpi.com This modification is often used to increase lipophilicity.

Amidation: Coupling the carboxylic acid with primary or secondary amines using reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) produces a diverse library of amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄), which can then serve as a point for further functionalization.

Modification TypeGeneral ReactionReagentsResulting Functional Group
EsterificationR-COOH + R'-OH → R-COOR'H₂SO₄, R'-OHEster
AmidationR-COOH + R'₂NH → R-CONR'₂EDC, HOBt, R'₂NHAmide
ReductionR-COOH → R-CH₂OH1. LiAlH₄ 2. H₂OAlcohol

Modifications to the propionylamino side chain can explore the impact of the chain length, steric bulk, and electronic properties of the acyl group.

Varying the Acyl Group: The propionyl group can be readily replaced by reacting the precursor, 2-amino-6-methyl-benzoic acid, with different acyl chlorides or anhydrides (e.g., acetyl chloride, benzoyl chloride) to generate analogues with different N-acyl chains.

Alkylation of the Amide Nitrogen: The amide nitrogen can be alkylated, though this often requires protection of the carboxylic acid group first, followed by reaction with an alkyl halide in the presence of a strong base.

Introducing substituents onto the aromatic ring is a powerful method to modulate the electronic properties and steric profile of the molecule. libretexts.org The directing effects of the existing methyl and propionylamino groups influence the position of new substituents. msu.edu

Electrophilic Aromatic Substitution: Reactions such as nitration, halogenation, or Friedel-Crafts acylation can introduce substituents onto the ring. The positions of substitution are dictated by the combined directing effects of the existing groups.

Cross-Coupling Reactions: For more precise control, precursors such as a halogenated version of the benzoic acid can be synthesized. This allows for the introduction of a wide variety of substituents (alkyl, aryl, etc.) via palladium-catalyzed cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions. nih.govresearchgate.net

Modification of the Methyl Group: The benzylic protons of the methyl group are activated and can be a site for reactions such as free-radical halogenation, followed by nucleophilic substitution to introduce different functionalities. msu.edu

The electronic nature of the substituents can be broadly categorized as electron-donating groups (EDGs) or electron-withdrawing groups (EWGs), which can significantly alter the reactivity and properties of the aromatic ring. libretexts.orgresearchgate.net

Comprehensive Spectroscopic and Structural Characterization of Synthesized Derivatives

Once synthesized, the precise chemical structure and purity of each new derivative must be confirmed. A suite of analytical techniques is employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of proton signals provide detailed information about the connectivity of atoms. 2D NMR techniques (e.g., COSY, HSQC) can be used to resolve more complex structures.

Mass Spectrometry (MS): This technique provides the mass-to-charge ratio of the compound, allowing for the determination of its molecular weight. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. For instance, the carboxylic acid O-H stretch (broad, ~3000 cm⁻¹), the carbonyl C=O stretch (~1700 cm⁻¹), and the amide N-H stretch (~3300 cm⁻¹) and C=O stretch (~1650 cm⁻¹) would be characteristic peaks for the parent compound.

X-ray Crystallography: For derivatives that can be grown as single crystals, X-ray crystallography provides unambiguous determination of the three-dimensional molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry. researchgate.netresearchgate.net

TechniqueInformation ObtainedExample Application
¹H NMRProton environment, connectivityConfirming the position of a new aromatic substituent
¹³C NMRCarbon skeletonCounting the number of unique carbon atoms
HRMSExact mass and elemental formulaConfirming the molecular formula of a new derivative
IR SpectroscopyPresence of functional groupsVerifying the conversion of a carboxylic acid to an ester
X-ray Crystallography3D molecular structureDetermining the precise stereochemistry and conformation

Structure-Activity Relationship (SAR) Studies of Derivatives in Non-Clinical Models

SAR studies aim to correlate the structural features of the synthesized derivatives with their biological activity in non-clinical (in vitro or in vivo) models. nih.gov By systematically altering parts of the molecule and observing the resulting changes in activity, a model of the pharmacophore can be developed. researchgate.net

For the derivatives of this compound, a hypothetical SAR study might investigate the following:

Impact of the Benzoic Acid Moiety: Converting the carboxylic acid to esters or amides often affects cell permeability and may act as a prodrug strategy. The nature of the ester or amide group (e.g., size, polarity) would be correlated with activity changes.

Influence of the N-Acyl Chain: Shortening, lengthening, or adding bulk to the propionyl chain (e.g., acetyl, isobutyryl, benzoyl) would probe the size and nature of the binding pocket that accommodates this side chain.

Effect of Aromatic Substitution: Adding electron-withdrawing or electron-donating substituents at different positions on the aromatic ring can provide insight into the importance of electronic interactions (e.g., hydrogen bonding, π-π stacking) with the biological target. researchgate.net

The results of these studies are often compiled into an SAR table, which provides a qualitative or quantitative summary of how different structural modifications affect biological activity. This information is crucial for guiding the next round of rational design and synthesis in the pursuit of analogues with improved properties.

Elucidation of the Influence of Functional Groups on Biochemical Activity

The core structure is an N-acylated anthranilic acid. Derivatives of anthranilic acid are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and antiviral properties. nih.govscielo.brekb.eg The specific nature and position of substituents can drastically alter this activity.

Key Functional Groups and Their Potential Influence:

Carboxylic Acid Group (-COOH): This acidic group is highly polar and capable of forming strong hydrogen bonds and ionic interactions. Its presence often enhances water solubility. ashp.orgreachemchemicals.com In a biological context, it can act as a key binding group, interacting with positively charged residues (like arginine or lysine) in an enzyme's active site or a receptor's binding pocket. Modification of this group, for instance, through esterification to form a methyl ester, would neutralize the charge and increase lipophilicity, which could alter its absorption, distribution, and binding characteristics. scielo.br

N-Propionylamino Group (-NHCO(CH₂)₂CH₃): This N-acyl side chain is crucial for the molecule's identity. The length and branching of the alkyl chain in the acyl group can significantly impact activity. Altering the chain length from propionyl to acetyl or butyryl, for example, would modify the molecule's lipophilicity. An increase in chain length generally increases lipophilicity, which may enhance membrane permeability but could also lead to non-specific binding. The amide linkage itself is a critical hydrogen bond donor and acceptor, contributing to specific interactions with biological targets. mdpi.com

2-Methyl Group (-CH₃): The methyl group at the ortho position to the carboxylic acid introduces a steric effect. ashp.org This steric hindrance can influence the molecule's conformation, potentially locking the N-propionylamino side chain into a specific orientation. This conformational restriction can lead to higher binding affinity and selectivity for a particular target if the fixed conformation is the one required for optimal binding.

The systematic modification of these groups is a cornerstone of structure-activity relationship (SAR) studies. For instance, a study on various N-substituted anthranilic acid derivatives found that different substituents led to a range of anti-inflammatory activities. nih.gov The following table illustrates hypothetical SAR data for derivatives of 2-Methyl-6-amino-benzoic acid, demonstrating how changes to the N-acyl group could influence inhibitory activity against a target enzyme.

Table 1: Illustrative Structure-Activity Relationship of N-Acyl Derivatives This table is a hypothetical representation based on established medicinal chemistry principles.

Compound ID N-Acyl Group (R) in 2-Methyl-6-(R-amino)-benzoic acid Target Enzyme IC₅₀ (nM) Rationale
1 Propionyl 50 Optimal balance of lipophilicity and steric fit for the binding pocket.
2 Acetyl 150 Shorter alkyl chain may lead to weaker hydrophobic interactions.
3 Butyryl 85 Longer alkyl chain may slightly alter binding conformation.
4 Isobutyryl 35 Branched alkyl chain could provide a more rigid and favorable conformation for binding.

| 5 | Benzoyl | 200 | Bulky aromatic group may introduce steric clash within the binding site. |

Assessment of Stereochemical Effects on Molecular Interactions

Stereochemistry plays a critical role in the interaction between a drug molecule and its biological target, as enzymes and receptors are themselves chiral environments. While this compound is an achiral molecule, the introduction of a chiral center into any of its derivatives would result in stereoisomers (enantiomers or diastereomers) that could exhibit significantly different biological activities.

For example, modifying the propionyl group to a 2-methylpropionyl (isobutyryl) group, as shown in the hypothetical data in Table 1, does not introduce a chiral center. However, if a chiral center were introduced, for instance by creating a derivative such as 2-Methyl-6-(2-phenylpropionylamino)-benzoic acid , two enantiomers, (R) and (S), would exist.

These enantiomers would have identical physical properties in an achiral environment but would interact differently with a chiral receptor. One enantiomer (the eutomer) will typically have a three-dimensional arrangement of its functional groups that is complementary to the target's binding site, resulting in a high-affinity interaction. The other enantiomer (the distomer) will have a poorer fit, leading to a weaker interaction and lower biological activity.

The assessment of these stereochemical effects is a fundamental aspect of modern drug design, often leading to the development of single-enantiomer drugs with improved potency and reduced side effects. The following table provides a hypothetical comparison of the biochemical activity of two enantiomers of a chiral derivative.

Table 2: Hypothetical Assessment of Stereochemical Effects This table is a hypothetical representation based on established pharmacological principles.

Compound Enantiomer Receptor Binding Affinity (Kᵢ, nM) Rationale
6a (R)-2-Methyl-6-(2-phenylpropionylamino)-benzoic acid 15 The (R)-enantiomer's phenyl group fits optimally into a specific hydrophobic pocket of the receptor, enhancing binding.

| 6b | (S)-2-Methyl-6-(2-phenylpropionylamino)-benzoic acid | 950 | The (S)-enantiomer's phenyl group is oriented in a way that causes steric hindrance with the receptor surface, weakening the interaction. |

This illustrates the principle of stereoselectivity, where the biological system can clearly differentiate between stereoisomers, leading to a significant difference in their biochemical effects.

Advanced Analytical Methodologies for 2 Methyl 6 Propionylamino Benzoic Acid

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the separation and quantification of individual components from a mixture. For 2-Methyl-6-propionylamino-benzoic acid, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) would be principal techniques, each with specific applications.

Reversed-phase HPLC (RP-HPLC) is the most common and suitable method for the analysis of moderately polar and non-polar compounds like N-acylated aminobenzoic acids. nih.gov Method development would focus on optimizing separation from starting materials, impurities, and degradation products.

A typical RP-HPLC method for a compound like this compound would involve a C18 column, which provides a non-polar stationary phase. researchgate.netnih.gov The mobile phase would likely consist of a mixture of an aqueous buffer (such as acetate (B1210297) or phosphate (B84403) buffer) and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govnih.gov The buffer's pH is a critical parameter, as it controls the ionization state of the carboxylic acid group, thereby influencing retention time and peak shape. For acidic compounds, a pH around 2.5-4.5 is often used to suppress ionization and achieve good chromatographic performance. nih.gov

Validation of the developed HPLC method is crucial and would be performed according to International Conference on Harmonisation (ICH) guidelines. This process ensures the method is reliable for its intended purpose and involves assessing parameters such as specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantitation (LOQ). usda.gov

Table 1: Example HPLC Method Parameters for Analysis of N-Acylated Aromatic Acids

ParameterTypical Conditions
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0)
Elution Mode Isocratic or Gradient
Flow Rate 1.0 mL/min
Detection UV at 254 nm or 280 nm
Injection Volume 10 - 20 µL
Column Temperature 25-30 °C

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. jmchemsci.com Due to the low volatility and polar nature of this compound (owing to the carboxylic acid and amide groups), direct analysis by GC is challenging. Therefore, a derivatization step is necessary to convert the analyte into a more volatile and thermally stable form. researchgate.net

A common derivatization strategy for carboxylic acids is esterification, for instance, converting the acid to its methyl ester. researchgate.net This can be achieved by reacting the compound with reagents like diazomethane (B1218177) or by using an alcohol (e.g., methanol) in the presence of an acid catalyst. The resulting derivative can then be readily analyzed by GC, typically using a non-polar or medium-polarity capillary column.

Electrophoretic Separation Methods

Capillary Electrophoresis (CE) offers an alternative to chromatographic methods, providing high-efficiency separations based on the differential migration of charged species in an electric field. For an ionizable compound like this compound, Capillary Zone Electrophoresis (CZE) would be a suitable mode. The separation is influenced by the analyte's charge-to-size ratio. The pH of the background electrolyte is a key parameter, as it determines the charge of the analyte and the magnitude of the electroosmotic flow. While highly efficient, CE can sometimes have lower sensitivity compared to HPLC unless coupled with sensitive detectors.

Coupled Analytical Techniques (e.g., LC-MS, GC-MS) for Comprehensive Analysis

Coupling separation techniques with mass spectrometry (MS) provides a powerful tool for both identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing compounds like this compound. It combines the separation power of HPLC with the mass-resolving capability of MS, which can provide definitive structural information and high sensitivity. nih.govnih.gov An electrospray ionization (ESI) source would typically be used, often in negative ion mode to deprotonate the carboxylic acid, yielding the [M-H]⁻ ion. Tandem mass spectrometry (LC-MS/MS) can further enhance selectivity and sensitivity by monitoring specific fragmentation patterns of the parent ion. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) would be used for the analysis of the volatile derivatives of the target compound. researchgate.net After separation on the GC column, the eluting components enter the mass spectrometer, where they are ionized (typically by electron ionization, EI) and fragmented. d-nb.info The resulting mass spectrum provides a unique fragmentation pattern, often referred to as a "chemical fingerprint," which allows for unambiguous identification by comparison with spectral libraries. jmchemsci.comresearchgate.net

Development of Quantitative and Qualitative Analytical Strategies

A comprehensive analytical strategy for this compound would integrate both qualitative and quantitative methods.

Qualitative Analysis: The primary goal is to confirm the identity of the compound. This is definitively achieved using coupled techniques like LC-MS or GC-MS, which provide molecular weight and structural information from fragmentation patterns. nih.gov Other spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are also essential for initial structure elucidation and confirmation. dntb.gov.ua

Quantitative Analysis: This involves determining the amount of the compound present. Validated HPLC-UV methods are the workhorse for routine quantification in quality control settings due to their robustness and precision. usda.gov For lower concentrations or in complex matrices like biological fluids, LC-MS/MS is the preferred method due to its superior sensitivity and selectivity. researchgate.net Quantification is typically performed by creating a calibration curve using certified reference standards.

Studies on Detection Limits and Quantification Levels in Various Matrices

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of any quantitative analytical method. These values determine the lowest concentration of an analyte that can be reliably detected and quantified, respectively. For this compound, these limits would be established during method validation for each specific analytical technique and matrix (e.g., bulk drug substance, formulation, biological fluid).

For HPLC-UV methods, LODs for similar aromatic acids are often in the low ng/mL range. nih.gov However, for trace-level analysis in complex matrices such as plasma or urine, the significantly higher sensitivity of LC-MS/MS is required. nih.gov LC-MS/MS methods can achieve detection limits in the sub-ng/mL or even pg/mL range, making them ideal for pharmacokinetic or impurity profiling studies. nih.gov The matrix itself can influence detection limits due to potential interferences, requiring thorough sample preparation techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analyte. researchgate.net

Table 2: Typical Detection and Quantification Limits for Benzoic Acid Derivatives in Different Analytical Techniques

Analytical TechniqueMatrixTypical LODTypical LOQ
HPLC-UV Pharmaceutical Formulation10-50 ng/mL50-150 ng/mL
LC-MS/MS Human Plasma/Urine0.1-1 ng/mL0.5-5 ng/mL
GC-MS (with derivatization) Environmental Sample1-10 ng/mL5-30 ng/mL

Note: These values are illustrative for structurally related compounds and would need to be experimentally determined for this compound.

Future Directions and Emerging Research Avenues for 2 Methyl 6 Propionylamino Benzoic Acid

Integration with Advanced Materials Science Research

The unique structural characteristics of 2-Methyl-6-propionylamino-benzoic acid, featuring a carboxylic acid group, an amide linkage, and a substituted aromatic ring, make it a promising candidate for integration into advanced materials science. One particularly exciting frontier is its potential role in the synthesis and modulation of Covalent Organic Frameworks (COFs).

COFs are a class of crystalline porous polymers with well-defined structures and tunable functionalities. nih.gov The synthesis of COFs often relies on the use of organic linkers and catalysts to direct the formation of their intricate networks. Substituted benzoic acids have been demonstrated to act as effective catalysts and even as stabilizers in the synthesis of COF-300, a three-dimensional imine-linked COF. digitellinc.comnih.govdigitellinc.comosti.govrsc.orgrsc.org The carboxylic acid moiety of these molecules plays a crucial role in catalyzing the imine condensation reaction, a common method for COF formation. digitellinc.comnih.govrsc.org Furthermore, the nature and position of the substituents on the benzoic acid ring can influence the kinetics of COF formation and the colloidal stability of the resulting particles. digitellinc.comnih.govrsc.org

Given these precedents, this compound could be investigated as a bifunctional component in COF synthesis. Its carboxylic acid group could serve as an internal catalyst for framework formation, while the propionylamino and methyl groups could impart specific properties to the resulting material. These properties could include modified pore environments, altered surface chemistry, and enhanced stability. The steric hindrance provided by the ortho-methyl and propionylamino groups could also influence the morphology and particle size of the resulting COF colloids. digitellinc.comnih.govdigitellinc.com

Beyond COFs, this compound could also be explored as a component in the development of other advanced materials, such as metal-organic frameworks (MOFs) or functional polymers. In MOFs, the carboxylic acid group could coordinate with metal ions, while the rest of the molecule could be tailored to create specific functionalities within the framework's pores. acs.org

Table 1: Potential Roles of this compound in Advanced Materials

Material ClassPotential Role of this compoundAnticipated Impact on Material Properties
Covalent Organic Frameworks (COFs)Internal catalyst, structural linker, stabilizing agentControl over crystallinity, pore size, and surface chemistry
Metal-Organic Frameworks (MOFs)Organic linkerIntroduction of specific functionalities within the pores
Functional PolymersMonomer or additiveEnhanced thermal stability, altered solubility, specific binding capabilities

Chemoinformatic and Data Mining Applications for Related Compounds

The field of chemoinformatics offers powerful tools for predicting the properties and potential activities of chemical compounds, even in the absence of extensive experimental data. For a molecule like this compound, these computational approaches can guide future research by identifying promising avenues for investigation.

Large chemical databases such as PubChem, ChEMBL, and ZINC contain vast amounts of information on the structure and biological activity of millions of compounds. nih.gov By employing data mining and virtual screening techniques, it is possible to identify compounds structurally similar to this compound and analyze their known biological activities. This "guilt-by-association" approach can provide initial hypotheses about the potential non-clinical biological roles of the target molecule. For instance, a search for N-acyl-anthranilic acid derivatives might reveal compounds with interesting pharmacological profiles, suggesting similar potential for this compound.

Quantitative Structure-Activity Relationship (QSAR) modeling is another valuable chemoinformatic tool. QSAR studies aim to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activity. nih.govsums.ac.irnih.govsums.ac.ir By analyzing a dataset of related anthranilic acid derivatives with known activities, a QSAR model could be developed to predict the potential activity of this compound. Such models can help prioritize which biological assays would be most relevant to perform.

Molecular docking simulations can provide insights into how this compound might interact with specific biological targets at a molecular level. nih.govresearchgate.net By docking the compound into the active sites of various enzymes or receptors, researchers can predict its binding affinity and identify key interactions. This information can be invaluable for designing experiments to test these predicted interactions in a laboratory setting.

Potential for Exploration in Novel Biological Paradigms (non-clinical)

While clinical applications are beyond the scope of this discussion, the structural features of this compound suggest its potential for exploration in a variety of non-clinical biological paradigms. Anthranilic acid and its derivatives are known to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and enzyme inhibitory properties. ijddr.inijpsjournal.commdpi.comnih.govmdpi.com

The N-acylation of aromatic amines is a key metabolic pathway for many xenobiotics and is catalyzed by N-acetyltransferases. nih.gov Investigating how this compound interacts with these and other metabolic enzymes could provide valuable insights into its potential biological fate and effects. Furthermore, the biosynthesis of N-acylated aromatic amino acids is an area of active research, and understanding how synthetic analogs like this compound might influence these pathways could be of significant interest. frontiersin.org

The field of quorum sensing, a cell-to-cell communication mechanism in bacteria, presents another intriguing area for exploration. Halogenated anthranilic acid derivatives have been shown to inhibit the biosynthesis of signaling molecules involved in quorum sensing in pathogenic bacteria. mdpi.com Given its substituted anthranilic acid core, this compound could be screened for similar quorum sensing inhibitory activity, which could have implications for understanding and potentially disrupting bacterial communication.

Table 2: Potential Non-Clinical Biological Research Areas

Research AreaRationalePotential Insights
Enzyme InhibitionAnthranilic acid derivatives are known to inhibit various enzymes.Identification of novel enzyme inhibitors for research purposes.
Metabolic Pathway ModulationThe N-acylamino group is a common metabolic handle.Understanding of how the compound is processed by cellular machinery.
Quorum Sensing DisruptionStructural similarity to known quorum sensing inhibitors.Discovery of new tools to study and manipulate bacterial communication.

Application of Green Chemistry Principles in the Compound's Synthesis and Derivatization

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis and future derivatization of this compound provide ample opportunities to apply these principles.

Traditional methods for amide bond formation, a key step in the synthesis of this compound, often rely on coupling reagents that generate significant waste. Greener alternatives are increasingly being explored. For example, microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reactions and reducing solvent usage. mdpi.comnih.govrsc.orgtandfonline.com The direct amidation of carboxylic acids and amines under microwave irradiation, potentially with a recyclable catalyst, could offer a more sustainable route to this compound and its derivatives. mdpi.comnih.gov

Biocatalysis, the use of enzymes to catalyze chemical reactions, represents another cornerstone of green chemistry. Acyltransferases, for instance, have been successfully employed for the N-acylation of amines in aqueous media, offering a mild and environmentally benign alternative to traditional chemical methods. scispace.comacs.orgresearchgate.net Exploring the use of such enzymes for the synthesis of this compound could significantly improve the sustainability of its production.

Furthermore, the choice of solvents and starting materials is critical. Utilizing bio-based solvents and starting materials derived from renewable feedstocks would further enhance the green credentials of any synthetic route. As research into this compound progresses, a focus on developing synthetic methodologies that are not only efficient but also environmentally responsible will be paramount.

Table 3: Green Chemistry Approaches for this compound

Green Chemistry PrincipleApplication to Synthesis/DerivatizationPotential Benefits
Use of CatalysisEmploying recyclable catalysts for amidation.Reduced waste, lower energy consumption.
Microwave-Assisted SynthesisAccelerating reaction times and reducing solvent use.Increased efficiency, lower environmental impact.
BiocatalysisUtilizing enzymes like acyltransferases for N-acylation.Mild reaction conditions, high selectivity, use of aqueous media.
Use of Renewable FeedstocksSourcing starting materials from biological sources.Reduced reliance on fossil fuels, improved sustainability.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.